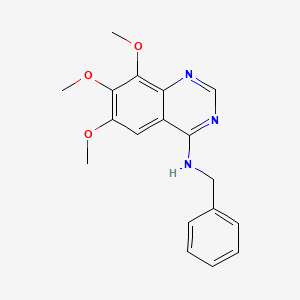![molecular formula C9H8N2O B12276444 Imidazo[1,2-a]pyridine-2-acetaldehyde CAS No. 1260384-01-7](/img/structure/B12276444.png)
Imidazo[1,2-a]pyridine-2-acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[1,2-a]pyridine-2-acetaldehyde is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its versatile reactivity and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Imidazo[1,2-a]pyridine-2-acetaldehyde can be synthesized through various methods. One common approach involves the condensation of 2-aminopyridine with aldehydes. For example, the condensation of 2-aminopyridine with 1,3-dichloroacetone or 1,1,3-trichloroacetone yields key intermediates that can be further processed to obtain imidazo[1,2-a]pyridine derivatives . Another method involves the use of metal-free conditions, such as the NaOH-promoted cycloisomerization of N-propargylpyridiniums under ambient conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and environmentally friendly processes. Metal-free direct synthesis methods are preferred due to their lower ecological impact. These methods often involve the condensation of 2-aminopyridine with various carbonyl compounds or alkenes .
Análisis De Reacciones Químicas
Types of Reactions
Imidazo[1,2-a]pyridine-2-acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,2-a]pyridine-2-carboxylic acids, while reduction reactions may produce imidazo[1,2-a]pyridine-2-methanol derivatives .
Aplicaciones Científicas De Investigación
Imidazo[1,2-a]pyridine-2-acetaldehyde has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of imidazo[1,2-a]pyridine-2-acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, certain derivatives of imidazo[1,2-a]pyridine have been shown to inhibit neuropeptide S receptors, which are involved in various neurological processes .
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridine-2-acetaldehyde can be compared with other similar compounds, such as:
- Imidazo[1,2-a]pyridine-2-carboxylic acid
- Imidazo[1,2-a]pyridine-2-methanol
- Imidazo[1,2-a]pyridine-2-chloromethyl
These compounds share the imidazo[1,2-a]pyridine core structure but differ in their functional groups, leading to variations in their chemical reactivity and biological activities . The unique properties of this compound, such as its aldehyde functional group, make it a valuable intermediate for further chemical transformations and applications .
Propiedades
Número CAS |
1260384-01-7 |
|---|---|
Fórmula molecular |
C9H8N2O |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
2-imidazo[1,2-a]pyridin-2-ylacetaldehyde |
InChI |
InChI=1S/C9H8N2O/c12-6-4-8-7-11-5-2-1-3-9(11)10-8/h1-3,5-7H,4H2 |
Clave InChI |
DRESJGGIRLYPSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=CN2C=C1)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Cyanobenzyl)sulfanyl]-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B12276368.png)
![3-Ethyl-5-[2-(3-methyloxazolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one](/img/structure/B12276382.png)
![methyl N-[6-[4-(2-aminopropanoylamino)phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate](/img/structure/B12276387.png)
![Bis[(trimethylsilyl)cyclopentadienyl]zirconiumdichloride](/img/structure/B12276389.png)



![(6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol](/img/structure/B12276415.png)


![N,5-dimethyl-N-[1-(quinoxaline-6-carbonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12276436.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-2-methylpyrimidine](/img/structure/B12276446.png)
